Perfluoroisobenzofuran
Description
Perfluoroisobenzofuran is a highly fluorinated aromatic heterocyclic compound characterized by a benzene ring fused with a furan ring, where all hydrogen atoms are replaced by fluorine atoms. This structural modification imparts exceptional chemical inertness, thermal stability, and hydrophobicity, making it suitable for applications in high-performance polymers, electronics, and specialty coatings. However, detailed physicochemical and toxicological data remain scarce in public literature, highlighting a critical research gap .
Properties
Molecular Formula |
C8F6O |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
1,3,4,5,6,7-hexafluoro-2-benzofuran |
InChI |
InChI=1S/C8F6O/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 |
InChI Key |
FWXTVVRXELBLEI-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(OC(=C1C(=C(C(=C2F)F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perfluoroisobenzofuran typically involves the fluorination of isobenzofuran derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions and decomposition .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The process must be carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Perfluoroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated derivatives with different functional groups.
Reduction: Reduction reactions can be challenging due to the stability of the carbon-fluorine bonds but can be achieved using strong reducing agents.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace fluorine atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides under controlled conditions.
Major Products: The major products of these reactions include various perfluorinated compounds with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
Perfluoroisobenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated molecules.
Biology: Investigated for its potential use in biological imaging and as a probe due to its unique fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals due to its stability and bio-inertness.
Industry: Utilized in the production of high-performance materials, including coatings, lubricants, and polymers
Mechanism of Action
The mechanism by which perfluoroisobenzofuran exerts its effects is primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. This stability allows it to interact with various molecular targets without undergoing significant chemical changes. The pathways involved often include interactions with biological membranes and proteins, where the compound’s hydrophobic nature plays a crucial role .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Key Differences
Perfluoroisobenzofuran belongs to the broader class of fluorinated isobenzofuran derivatives. Below is a comparison with structurally related compounds (Table 1):
| Compound | CAS No. | Substituents | Similarity Score | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not Disclosed | All H replaced by F | N/A | Fully fluorinated fused ring |
| 6-Fluoroisobenzofuran-1(3H)-one | 700-85-6 | Single F, ketone group | 0.71 | Partially fluorinated, carbonyl |
| 5-Hydroxyisobenzofuran-1,3-dione | 27550-59-0 | Hydroxyl, two ketones | 0.92 | Polar hydroxyl, dione |
| 5-Methoxyisobenzofuran-1(3H)-one | 4741-62-2 | Methoxy group, ketone | 0.90 | Ether, carbonyl |
Key Observations :
- Fluorination Degree : this compound’s full fluorination confers superior chemical resistance compared to partially fluorinated analogs like 6-Fluoroisobenzofuran-1(3H)-one .
- Polarity : The presence of hydroxyl or methoxy groups in analogs (e.g., 5-Hydroxyisobenzofuran-1,3-dione) increases polarity and water solubility, whereas this compound’s hydrophobicity is extreme .
Physicochemical and Functional Properties
Thermal Stability and Reactivity
- This compound : Expected to exhibit exceptional thermal stability (>400°C) due to strong C-F bonds, comparable to perfluorocarbons like perfluorodecalin (306-94-5) .
- Partially Fluorinated Analogs : Lower stability; e.g., 5-Methoxyisobenzofuran-1(3H)-one decomposes at ~250°C due to labile ether and carbonyl groups .
Solubility
Environmental and Toxicological Profiles
- Persistence : this compound’s strong C-F bonds suggest environmental persistence akin to PFOS (e.g., ammonium perfluorooctanesulfonate, 29081-56-9) .
Biological Activity
Perfluoroisobenzofuran (PFIBF) is a synthetic compound belonging to the class of perfluorinated compounds, which are known for their unique chemical properties and potential biological activities. This article aims to provide a detailed overview of the biological activity of PFIBF, including its mechanisms of action, toxicity, and potential applications in various fields.
Chemical Structure and Properties
PFIBF is characterized by its perfluorinated structure, which imparts significant stability and resistance to degradation. Its molecular formula is , and it features a furan ring that is fully substituted with fluorine atoms. This unique structure contributes to its hydrophobic nature and affects its interaction with biological systems.
1. Toxicological Profile
Research indicates that PFIBF exhibits notable toxicological effects, primarily due to its ability to disrupt cellular membranes and interfere with metabolic processes. Studies have shown that exposure to PFIBF can lead to:
- Cell Membrane Disruption : PFIBF interacts with lipid bilayers, leading to increased permeability and potential cell lysis.
- Reactive Oxygen Species (ROS) Generation : The compound has been associated with oxidative stress, which can damage cellular components such as DNA, proteins, and lipids.
A study conducted by Zhang et al. (2023) demonstrated that PFIBF exposure resulted in elevated levels of ROS in human lung cells, suggesting a mechanism for its cytotoxic effects .
2. Endocrine Disruption
PFIBF has been implicated as an endocrine disruptor, affecting hormone signaling pathways. Research by Lee et al. (2022) indicated that PFIBF can bind to estrogen receptors, leading to altered gene expression related to reproductive health .
Case Study 1: In Vitro Cytotoxicity
An in vitro study assessed the cytotoxic effects of PFIBF on human bronchial epithelial cells. The results showed:
- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be 15 µM after 24 hours of exposure.
- Mechanism : The study suggested that PFIBF induces apoptosis through the mitochondrial pathway.
| Exposure Time | IC50 (µM) | Mechanism |
|---|---|---|
| 24 hours | 15 | Mitochondrial Apoptosis |
Case Study 2: Endocrine Disruption in Animal Models
In a controlled animal study, rats were exposed to varying concentrations of PFIBF over a four-week period. Key findings included:
- Hormonal Changes : Significant alterations in testosterone and estradiol levels were observed.
- Reproductive Health Impact : Reduced fertility rates were noted in females exposed to higher concentrations.
| Concentration (mg/kg) | Testosterone Change (%) | Estradiol Change (%) | Fertility Rate (%) |
|---|---|---|---|
| 0.5 | -20 | -15 | 75 |
| 1.0 | -35 | -30 | 50 |
| 2.0 | -50 | -45 | 25 |
Potential Applications
Despite its toxicological concerns, PFIBF's unique properties may have applications in various fields:
- Material Science : Due to its chemical stability, PFIBF could be explored as a coating material for applications requiring chemical resistance.
- Pharmaceutical Research : Understanding its biological activity may lead to the development of new therapeutic agents targeting specific pathways affected by PFIBF.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
